N-Methyl-2-morpholinoethanamine 2HCl

Description

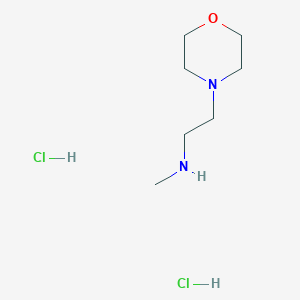

N-Methyl-2-morpholinoethanamine 2HCl is a hydrochloride salt derivative of a morpholine-containing amine. The compound features a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to an ethylamine backbone with a methyl substituent on the nitrogen. The 2HCl salt enhances water solubility and stability, making it suitable for pharmaceutical or research applications. Morpholine derivatives are often utilized in drug development due to their ability to modulate physicochemical properties and interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-methyl-2-morpholin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-8-2-3-9-4-6-10-7-5-9;;/h8H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRLGVCOBFWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCOCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Morpholine reacts with 2-bromoethylamine hydrobromide in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C) for 12–24 hours. The reaction proceeds via SN2 displacement, yielding 2-morpholinoethanamine hydrobromide, which is neutralized to isolate the free base.

Key Parameters

Methylation Strategies for N-Methyl-2-morpholinoethanamine

The primary amine group of 2-morpholinoethanamine is methylated to form N-methyl-2-morpholinoethanamine. Three principal methods are explored:

Direct Alkylation with Methyl Iodide

Methyl iodide serves as a robust methylating agent under basic conditions.

Procedure

2-Morpholinoethanamine (1 mol) is dissolved in dry acetonitrile, followed by the addition of potassium carbonate (2 mol) and methyl iodide (1.2 mol). The mixture is stirred at 50–60°C for 6–8 hours. The product is extracted with dichloromethane and purified via vacuum distillation.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Time | 6–8 hours |

| Yield | 65–70% |

| Purity (HPLC) | ≥95% |

Reductive Amination with Formaldehyde

This method employs formaldehyde and sodium cyanoborohydride (NaBH3CN) under mild acidic conditions.

Procedure

2-Morpholinoethanamine (1 mol) and formaldehyde (1.5 mol) are dissolved in methanol. NaBH3CN (1.2 mol) is added portionwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The mixture is neutralized, extracted, and concentrated.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Time | 12 hours |

| Yield | 70–75% |

| Purity (NMR) | ≥97% |

Catalyst-Free Methylation with Dimethyl Carbonate

Adapted from CN103121978A, dimethyl carbonate (DMC) acts as a green methylating agent under high-temperature conditions.

Procedure

2-Morpholinoethanamine (1 mol) and DMC (1.2 mol) are heated in an autoclave at 150°C and 20 × 10⁵ Pa for 5 hours. Excess DMC is removed via distillation, and the crude product is purified by fractional distillation.

Key Data

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Pressure | 20 × 10⁵ Pa |

| Time | 5 hours |

| Yield | 80–85% |

| Purity (GC-MS) | ≥98% |

Salt Formation: Conversion to Dihydrochloride

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Procedure

N-Methyl-2-morpholinoethanamine (1 mol) is dissolved in anhydrous ethanol. Hydrogen chloride gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| HCl Equivalents | 2.2 mol |

| Yield | 90–95% |

| Melting Point | 214–216°C |

Comparative Analysis of Methylation Methods

The table below evaluates the efficiency, scalability, and practicality of each methylation method:

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Methyl Iodide | 65–70 | ≥95 | High | Moderate |

| Reductive Amination | 70–75 | ≥97 | Medium | High |

| Dimethyl Carbonate | 80–85 | ≥98 | Low | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitutions due to the electron-rich morpholine nitrogen and primary amine group. Key applications include:

Peptide coupling :

2-Morpholinoethanamine reacts with carboxylic acids via carbodiimide-mediated couplings. In the synthesis of LM11A-31-BHS, it was coupled with 2-amino-3-methylpentanoic acid using reagents such as:

-

1,1'-Carbonyldiimidazole (CDI)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

| Reaction Component | Details |

|---|---|

| Coupling agent | CDI (0.5 eq.), HOBt (1.2 eq.) |

| Solvent | Dichloromethane (DCM)/Methanol (9:1) |

| Yield | 60% after silica gel purification |

Reductive Amination

The primary amine group facilitates reductive amination with carbonyl compounds. A 2013 study synthesized macrocyclic engelhardione analogs using this pathway:

Procedure :

-

React 4a (15 mg, 0.044 mmol) with excess 2-morpholinoethanamine (60 μL, 0.46 mmol) at 70°C.

-

Add NaBH₄ (16.7 mg, 0.44 mmol) and stir for 10 minutes.

-

Extract with ethyl acetate and purify via flash chromatography.

Outcome :

-

Product: White powder (12 mg, 60% yield)

-

Key spectral data (¹H NMR, CDCl₃): δ=6.89–6.85 (3H, m), 6.78 (1H, dd), 6.62 (1H, s)

Alkylation Reactions

The compound undergoes N-alkylation under Mitsunobu conditions. In one industrial-scale synthesis:

Steps :

-

Activate 2-aminoethanol with diethyl azodicarboxylate (DEAD).

-

Introduce morpholine to form 2-morpholinoethanamine.

-

Methylate using iodomethane in a basic aqueous solution.

Optimized conditions :

-

Temperature : 0–25°C during acid addition

-

Catalyst : Sodium bicarbonate (1.5 eq.)

Complexation with Metal Catalysts

In copper-catalyzed reactions, the morpholine moiety acts as a ligand:

Case study :

-

Catalyst system : CuCl (0.30 g) + (R)-BINAP (1.86 g)

-

Reagents : Diphenylsilane (5.53 mL), NaOtBu (0.29 g)

-

Reaction time : 24 hours under light protection

Stability Under Hydrolytic Conditions

The compound exhibits moderate hydrolytic stability:

| Condition | Observation |

|---|---|

| Aqueous HCl (6 M) | Stable at 40°C for 1 hour without decomposition |

| NaOH (6 M) | Forms free base upon neutralization (lyophilized yield: 72%) |

Comparative Reaction Kinetics

Diffusion coefficients and reaction rates were characterized in a 2023 microfluidic study:

| Parameter | Value |

|---|---|

| Diffusion coefficient (D) | 0.367 × 10⁻⁹ m²/s (benzyl bromide) |

| Rate constant (k) | 0.0005 m³·s⁻¹·mol⁻¹ for SN2 reactions |

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action:

N-Methyl-2-morpholinoethanamine 2HCl acts as a non-peptide ligand for the p75 neurotrophin receptor (p75NTR). It plays a critical role in blocking pro-neurotrophin-induced cell death in neuronal cultures, which is particularly relevant in neurodegenerative conditions. The compound has shown protective effects against the cytotoxicity induced by agents like cisplatin and methotrexate, which are known to cause neuronal damage .

Case Studies:

- Spinal Cord Injury Model: In preclinical studies involving mouse models of spinal cord injury, oral administration of this compound significantly promoted the survival of oligodendrocytes and myelinated axons. This was evidenced by improved functional outcomes in both weight-bearing and non-weight-bearing tests .

- Hippocampal Neurons: The compound inhibited the death of hippocampal neurons at concentrations ranging from 100 to 1,000 pM, indicating its potential for treating conditions like Alzheimer's disease and multiple sclerosis .

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives related to this compound. For instance, certain N-substituted secondary amines derived from this compound exhibited moderate antibacterial activity against Mycobacterium tuberculosis and various Gram-positive pathogens.

Data Table: Antibacterial Activity of Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 7b | 12.5-25 μg/ml | Mycobacterium tuberculosis |

| 7d | 12.5-25 μg/ml | Staphylococcus aureus (MSSA) |

| 7e | Not determined | Escherichia coli (TolC deficient) |

The structural modifications of these derivatives have been linked to their varying degrees of antibacterial efficacy, suggesting a promising avenue for further exploration in antibiotic development .

Potential in Cancer Therapy

Research indicates that this compound may enhance the efficacy of existing cancer treatments when used in combination therapies. Its ability to inhibit cell death pathways could be leveraged to protect normal cells during chemotherapy while sensitizing cancer cells to treatment.

Case Study: Combination Therapy

In studies involving fused heterocyclic kinase inhibitors, compounds similar to this compound have been proposed for use alongside traditional cancer therapies such as radiation. This combination approach aims to improve therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of N-Methyl-2-morpholinoethanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

N-Ethyl-2-morpholinoethanamine

- Molecular Formula : C₈H₁₈N₂O (free base) vs. C₈H₁₈N₂O·2HCl (target compound).

- Key Difference : Ethyl vs. methyl substituent on the terminal amine.

- The hydrochloride salt form improves aqueous solubility for both compounds .

2-(N,N-Diethylamino)ethyl Chloride

- Molecular Formula : C₆H₁₄ClN.

- Key Difference: Replaces the morpholine ring with a diethylamino group and includes a chlorine atom.

- The chlorine atom introduces electrophilicity, which may enhance reactivity in synthetic pathways .

Pharmacologically Active 2HCl Salts

MK-2206 2HCl

- Application : Akt inhibitor used to study proliferation and migration in dermatopapillary cells (DPCs).

- Mechanism : Blocks Akt signaling, suppressing β-catenin, IGF1, and VEGF expression.

- Comparison: Unlike N-Methyl-2-morpholinoethanamine 2HCl, MK-2206 2HCl has a defined role in cancer research, highlighting the versatility of 2HCl salts in modulating kinase pathways .

F8·2HCl

- Application : Anti-gastric cancer agent with in vivo efficacy (70.1% tumor inhibition at 75 mg/kg).

- Comparison: Demonstrates that 2HCl salts can enhance drug delivery and potency compared to non-salt forms (e.g., prototype F8). This suggests similar benefits for this compound in therapeutic contexts .

Trientine 2HCl

Physicochemical Properties

| Compound | Solubility | Molecular Weight (Salt) | Storage Conditions |

|---|---|---|---|

| This compound* | Likely water-soluble (salt form) | ~231.16 (estimated) | Room temp. (inferred) |

| Flunarizine 2HCl | Insoluble in H₂O; soluble in DMSO | 477.42 | -20°C |

| Hydroxyzine HCl (C₂₁H₂₇ClN₂O₂·2HCl) | USP-compliant dissolution (≥75% in 45 mins) | 447.82 | Not specified |

*Estimated based on analogs. Flunarizine 2HCl’s poor water solubility contrasts with Hydroxyzine 2HCl’s rapid dissolution, underscoring how parent molecule hydrophobicity influences salt behavior .

Pharmacokinetic and Pharmacodynamic Insights

- Morpholine Derivatives : The morpholine ring enhances metabolic stability and membrane permeability, critical for central nervous system (CNS) penetration.

- 2HCl Salts: Improve oral bioavailability by increasing solubility. For example, F8·2HCl showed superior in vivo efficacy over its free base, suggesting similar advantages for this compound .

Biological Activity

N-Methyl-2-morpholinoethanamine 2HCl, also known as N-Methylmorpholine, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 144.22 g/mol. The compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of N-Methyl-2-morpholinoethanamine derivatives has been assessed through MIC testing. The results indicate that certain derivatives, particularly those with secondary amine functionalities, demonstrate potent antibacterial activities.

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 7b | Mycobacterium tuberculosis | 12.5 - 25 |

| 7d | Staphylococcus aureus (MSSA) | 12.5 - 25 |

| 7e | Escherichia coli (ΔTolC) | Moderate |

These findings suggest that modifications to the morpholine structure can enhance antibacterial potency, making it a candidate for further optimization in drug development .

The mechanism by which N-Methyl-2-morpholinoethanamine exerts its antibacterial effects appears to involve multiple pathways:

- Disruption of Bacterial Cell Envelope : Studies indicate that the compound interferes with the biosynthesis of DNA, RNA, and proteins in bacterial cells, leading to cell death .

- Non-Specific Mode of Action : The observed effects are similar to those of established antibiotics like daptomycin, suggesting that N-Methyl-2-morpholinoethanamine may disrupt cellular processes non-specifically at the cell envelope level .

Case Studies and Research Findings

A variety of case studies have highlighted the biological activity of N-Methyl-2-morpholinoethanamine:

- Study on Antitubercular Activity : A focused library of diarylheptanoid derivatives was synthesized, with several compounds demonstrating moderate antitubercular activity against M. tuberculosis. The presence of N-substituted morpholine structures contributed to this effect .

- Evaluation Against Multi-Drug Resistant Strains : Compounds derived from N-Methyl-2-morpholinoethanamine were tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into their therapeutic potential .

Safety and Toxicity

While the antibacterial properties are promising, safety assessments are crucial for potential therapeutic applications. Reports from PubChem indicate varying degrees of toxicity depending on the specific derivative and concentration used . As with any pharmacological agent, further studies are necessary to establish comprehensive safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methyl-2-morpholinoethanamine 2HCl, and how can purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution, where 2-morpholinoethanamine reacts with methyl iodide in a polar aprotic solvent (e.g., DMF) under inert conditions. Post-reaction, the product is precipitated as the dihydrochloride salt using HCl gas or concentrated HCl .

- Purity Validation : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity. Confirm structural integrity via -NMR (e.g., δ 2.4–3.0 ppm for morpholine protons) and high-resolution mass spectrometry (expected [M+H] for CHNO: 143.1184) .

Q. How should researchers handle and prepare stock solutions of this compound to ensure stability?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥20 mg/mL) or ethanol (≥2 mg/mL) with sonication .

- Stock Preparation : Prepare a 10 mM stock in DMSO, aliquot into single-use vials, and store at -20°C to prevent freeze-thaw degradation. Avoid aqueous buffers for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. What experimental approaches are used to determine the mechanism of action of this compound in modulating ion channels?

- Electrophysiology : Perform whole-cell patch-clamp assays on HEK293 cells expressing target ion channels (e.g., KCNQ). Compare current amplitudes pre- and post-treatment to evaluate modulation .

- Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to silence candidate pathways (e.g., PI3K/AKT/mTOR). Measure downstream phosphorylation via Western blotting to identify signaling cascades affected by the compound .

Q. How can contradictory data regarding the cytotoxic effects of this compound in different cell lines be resolved?

- Dose-Response Analysis : Conduct MTT assays across multiple cell lines (e.g., HCT116, HeLa) using a broad concentration range (1 nM–100 µM). Calculate IC values and assess Hill slopes to identify cell-type-specific sensitivities .

- Metabolic Profiling : Compare intracellular ATP levels (via luminescence assays) and ROS production (using HDCFDA staining) to determine if cytotoxicity correlates with metabolic stress .

Q. What strategies are recommended for optimizing the bioavailability of this compound in in vivo models?

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and prolong plasma half-life. Validate encapsulation efficiency via dynamic light scattering .

- Pharmacokinetics : Administer intraperitoneally (10 mg/kg) and collect plasma samples at 0, 1, 3, 6, and 24 hours. Quantify compound levels using LC-MS/MS and calculate AUC to assess bioavailability .

Methodological Considerations

- Data Contradictions : When discrepancies arise (e.g., varying IC values), validate assays with orthogonal methods (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activity assays) .

- Structural Confirmation : Always cross-verify synthetic products with -NMR and elemental analysis (e.g., %C: 43.2, %H: 7.8 for CHNO·2HCl) to rule out byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.